PRT4165

Descripción general

Descripción

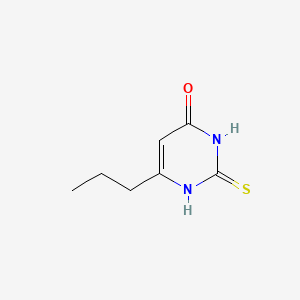

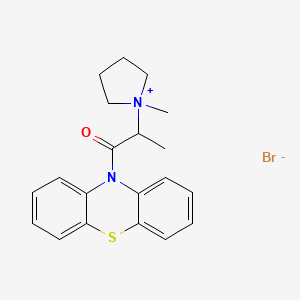

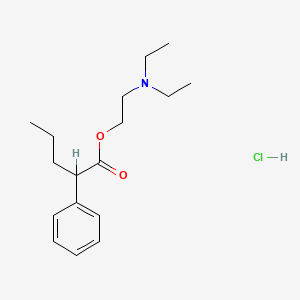

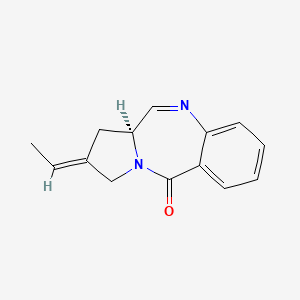

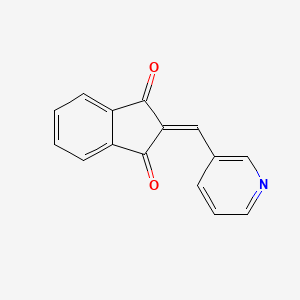

PRT 4165 es un inhibidor de molécula pequeña conocido por su capacidad para inhibir la actividad de la ligasa E3 de Bmi1/Ring1A. Tiene un peso molecular de 235.2 g/mol y una fórmula molecular de C15H9NO2 . Este compuesto es significativo en el campo de la bioquímica y la biología molecular debido a su papel en la inhibición de los procesos de ubiquitinación, los cuales son cruciales para la reparación del ADN y el silenciamiento de genes .

Mecanismo De Acción

PRT 4165 ejerce sus efectos al inhibir la actividad de la ligasa E3 de Bmi1/Ring1A y RNF2 (Ring1B), que forman parte del complejo represivo policomb 1 (PRC1) . Esta inhibición previene la ubiquitinación de las histonas, particularmente H2A, que es crucial para la reparación del ADN y el silenciamiento de genes . El compuesto también afecta la localización de Bmi1 desde los cuerpos nucleolares hasta ubicaciones nucleares y citoplasmáticas más dispersas . Esta interrupción en la ubiquitinación de histonas y la localización afecta varios procesos celulares, incluida la respuesta al daño del ADN, la diferenciación celular y la expresión genética .

Análisis Bioquímico

Biochemical Properties

PRT4165 plays a significant role in biochemical reactions, particularly in the process of ubiquitination. It interacts with enzymes such as RNF2 and RING 1A, inhibiting their E3 ubiquitin ligase activity . This interaction prevents the ubiquitination of histone H2A, regardless of whether RING1 or RNF2 contributes the E3 ubiquitin ligase activity .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, treatment of leukemia cells with this compound suppressed cell growth and downregulated NOTCH signaling protein expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression. It inhibits the E3 ligase activity of Bmi1/Ring1A, thereby preventing the ubiquitination of topoisomerase Top2α . This inhibition results in altered Bmi1 localization and impacts DNA repair and gene silencing processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Treatment of cells for 60 minutes with 50 µM this compound results in a dramatic reduction in total ubiquitylated histone H2A . Longer exposure of the cells to this compound leads to increased levels of γ-H2AX in unirradiated cells .

Metabolic Pathways

This compound is involved in the ubiquitination pathway, interacting with enzymes such as RNF2 and RING 1A . It inhibits the E3 ubiquitin ligase activity of these enzymes, impacting the ubiquitination of histone H2A .

Subcellular Localization

This compound alters the subcellular localization of Bmi1, moving it from nucleolar bodies to more disperse nuclear and cytoplasmic localizations . This change in localization is a result of this compound’s inhibition of the E3 ligase activity of Bmi1/Ring1A .

Análisis De Reacciones Químicas

PRT 4165 principalmente experimenta reacciones de inhibición en lugar de reacciones químicas tradicionales como la oxidación o la reducción. Inhibe la actividad de la ligasa E3 de Bmi1/Ring1A y RNF2 (Ring1B), que son componentes del complejo represivo policomb 1 (PRC1) . Esta inhibición previene la ubiquitinación de las histonas, particularmente H2A, que es esencial para la reparación del ADN y el silenciamiento de genes . Los principales productos formados a partir de estas reacciones son histonas no ubiquitinadas, que afectan los procesos celulares como la respuesta al daño del ADN y la diferenciación celular .

Aplicaciones Científicas De Investigación

PRT 4165 tiene varias aplicaciones significativas en la investigación científica:

Investigación del cáncer: Se ha demostrado que suprime el crecimiento celular en células de leucemia y regula a la baja la expresión de la proteína de señalización NOTCH.

Investigación de células madre: PRT 4165 promueve la diferenciación neuroectodérmica en células madre embrionarias humanas, lo que indica su posible uso para dirigir las células madre hacia destinos neuronales.

Estudios de reparación del ADN: Al inhibir la ubiquitinación de H2A, PRT 4165 retrasa la reparación de roturas de doble cadena y deteriora la respuesta celular al estrés genotóxico.

Silenciamiento de genes: La capacidad del compuesto para inhibir la ubiquitinación de histonas mediada por PRC1 lo convierte en una herramienta valiosa para estudiar los mecanismos de silenciamiento de genes.

Comparación Con Compuestos Similares

PRT 4165 es único en su inhibición específica de Bmi1/Ring1A y RNF2 (Ring1B) dentro del complejo PRC1 . Compuestos similares incluyen:

Inhibidores de RNF2: Estos compuestos también inhiben la actividad de la ligasa E3 de RNF2, pero pueden no afectar Bmi1/Ring1A.

Inhibidores de la desacetilasa de histonas: Estos compuestos afectan la modificación de las histonas, pero a través de mecanismos diferentes, como la inhibición de la desacetilación en lugar de la ubiquitinación.

Inhibidores del proteasoma: Estos compuestos inhiben la degradación de proteínas ubiquitinadas, pero no se dirigen específicamente a la actividad de la ligasa E3 de los componentes del PRC1.

PRT 4165 destaca por su doble inhibición de Bmi1/Ring1A y RNF2, lo que lo convierte en una herramienta valiosa para estudiar los roles específicos de estas proteínas en los procesos celulares .

Métodos De Preparación

PRT 4165 normalmente se suministra como un polvo liofilizado. Para uso en laboratorio, se puede reconstituir en dimetilsulfóxido (DMSO) para crear una solución madre de 10 mM . El compuesto es soluble en DMSO a 25 mg/mL o etanol a 6 mg/mL . Las rutas sintéticas específicas y los métodos de producción industrial para PRT 4165 no están fácilmente disponibles en el dominio público, pero generalmente se prepara y almacena en condiciones desecadas a temperatura ambiente .

Propiedades

IUPAC Name |

2-(pyridin-3-ylmethylidene)indene-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO2/c17-14-11-5-1-2-6-12(11)15(18)13(14)8-10-4-3-7-16-9-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMHZFEWYVFWVLI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C(=CC3=CN=CC=C3)C2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90185032 | |

| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31083-55-3 | |

| Record name | 2-(3-Pyridinylmethylene)-1H-indene-1,3(2H)-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31083-55-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | PRT-4165 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031083553 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Indandione, 2-(3-pyridylmethylene)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90185032 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PRT-4165 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J625FJL5DX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.